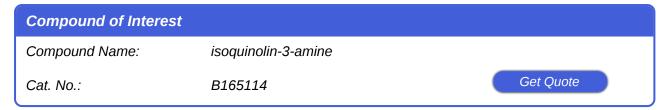


Spectroscopic Profile of Isoquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **isoquinolin-3-amine**, a significant heterocyclic amine in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Core Spectroscopic Data

The spectroscopic data for **isoquinolin-3-amine** (CAS: 25475-67-6, Molecular Formula: $C_9H_8N_2$, Molecular Weight: 144.17 g/mol) are summarized below. These data are essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **isoquinolin-3-amine**.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS) at 0.00 ppm



Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
8.89	S	-	H-1
7.85	d	8.2	H-8
7.58	d	8.2	H-5
7.50	ddd	8.2, 7.0, 1.2	H-7
7.28	ddd	8.2, 7.0, 1.2	H-6
6.61	S	-	H-4
4.45	br s	-	NH2

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
156.3	C-3
145.4	C-1
138.1	C-8a
129.5	C-7
128.8	C-5
126.9	C-6
123.5	C-4a
120.9	C-8
107.9	C-4

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **isoquinolin-3-amine** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Strong, Broad (two bands)	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Medium	Aromatic C-H stretching
1650 - 1580	Strong	N-H bending (scissoring) of the primary amine
1600 - 1450	Medium to Strong	Aromatic C=C and C=N ring stretching
1335 - 1250	Strong	Aromatic C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **isoquinolin-3-amine** shows a distinct fragmentation pattern.

m/z	Relative Intensity	Assignment
144	High	Molecular ion [M]+
117	High	[M - HCN]+
89	Medium	[C7H5]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy



A solution of **isoquinolin-3-amine** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.75 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the KBr (potassium bromide) pellet method. A small amount of **isoquinolin-3-amine** (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

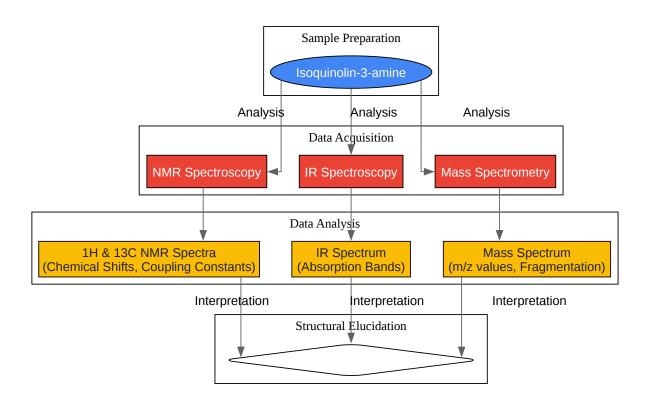
Mass Spectrometry (MS)

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Workflow

The process of obtaining and interpreting the spectroscopic data for **isoquinolin-3-amine** follows a logical workflow, as illustrated in the diagram below.





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Caption: Workflow for Spectroscopic Analysis of Isoquinolin-3-amine.

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